molecular formula C9H21NO B1140580 3-Aminononan-2-ol CAS No. 51714-10-4

3-Aminononan-2-ol

Cat. No.: B1140580
CAS No.: 51714-10-4
M. Wt: 159.27 g/mol
InChI Key: SKURPTBUALFOED-BDAKNGLRSA-N
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Description

3-Aminononan-2-ol is an organic compound with the molecular formula C9H21NO It features both an amine group (-NH2) and a hydroxyl group (-OH) on a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminononan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of a suitable ketone. For instance, nonan-2-one can be reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process may be optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Nonan-2-one or nonanal.

    Reduction: Nonan-2-amine or nonanol.

    Substitution: N-acyl derivatives.

Scientific Research Applications

3-Aminononan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its functional groups.

    Medicine: It is a potential intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Aminononan-2-ol exerts its effects depends on its functional groups. The amine group can form hydrogen bonds and ionic interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    3-Aminopentan-2-ol: A shorter-chain analog with similar functional groups.

    3-Aminohexan-2-ol: Another analog with a six-carbon chain.

    3-Aminooctan-2-ol: An eight-carbon chain analog.

Uniqueness: 3-Aminononan-2-ol is unique due to its longer carbon chain, which can influence its hydrophobicity and interactions with biological membranes. This property can make it more suitable for applications requiring specific solubility and permeability characteristics.

Properties

CAS No.

51714-10-4

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

(2R,3S)-3-aminononan-2-ol

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9+/m1/s1

InChI Key

SKURPTBUALFOED-BDAKNGLRSA-N

SMILES

CCCCCCC(C(C)O)N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N

Canonical SMILES

CCCCCCC(C(C)O)N

Synonyms

(2R,3S)-rel-3-Amino-2-nonanol; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-2-nonanol hydrochloride (43.8 g, 0.226 mole) was dissolved in absolute methanol (150 ml) and cooled to -10° in an ice-salt bath. 1. Potassium borohydride (24.4 g, 0.45 mole) 2. was added in small portions over a 2-3 hr. period. The mixture is then kept at -10° to -15° for 3 hr. 3,4. and slowly allowed to reach room temperature (22°), then stirred overnight (20 hr.) at room temperature. The mixture is then evaporated to dryness (syrup) in vacuo and partitioned between H2O (150 ml) and chloroform (150 ml). The H2O layer was further extracted (3×) with chloroform (100 ml ea.). The chloroform layer was dried with MgSO4 and evaporated in vacuo to give a slightly yellowish, oily product. This liquid was distilled in high vacuo at 95°-100° (0.15 mm Hg) to give pure erythro- 3-amino-2-nonanol, 26.4 g, 75% yield, m.p. 81°-86°.
Name
3-Amino-2-nonanol hydrochloride
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Yield
75%

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